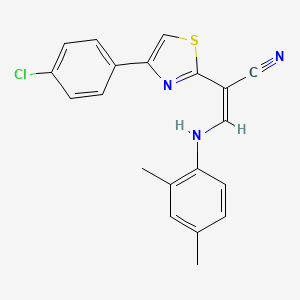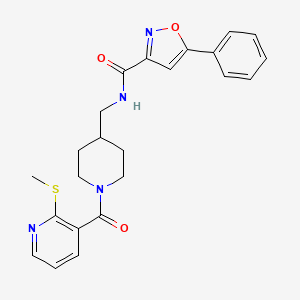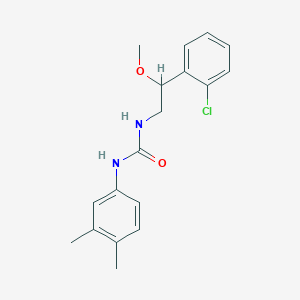
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is commonly referred to as CDU and was first synthesized in the early 2000s. Since then, CDU has been extensively studied for its various properties and potential uses.
科学的研究の応用
Environmental Degradation Studies
Research on substituted urea herbicides like linuron and diuron suggests their environmental persistence and degradation mechanisms. For instance, studies have investigated the photodegradation and hydrolysis of these compounds in water, providing insights into environmental fate and the importance of microbial action in soil degradation. This research is crucial for understanding how similar compounds might behave in the environment and the factors influencing their persistence or breakdown (Gatidou & Iatrou, 2011).
Nonlinear Optical Materials
Bis-chalcone derivatives, related to urea compounds, have been studied for their nonlinear optical properties, which are essential for applications in photonics and optoelectronics. These studies show the potential of urea derivatives in creating materials with significant second harmonic generation efficiencies, pointing to the usefulness of such compounds in developing new optical devices (Shettigar et al., 2006).
Anticancer Research
Urea derivatives have been explored for their anticancer properties. The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, for instance, have demonstrated significant antiproliferative effects against various cancer cell lines. This line of research highlights the potential of urea-based compounds in the development of new anticancer agents and the exploration of their mechanisms of action (Feng et al., 2020).
Pharmaceutical Applications
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, showcases the pharmaceutical relevance of urea derivatives. These compounds offer new avenues for drug development, particularly as research tools and potential therapeutic agents targeting specific receptors (Croston et al., 2002).
特性
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-8-9-14(10-13(12)2)21-18(22)20-11-17(23-3)15-6-4-5-7-16(15)19/h4-10,17H,11H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBRYWKHUABQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

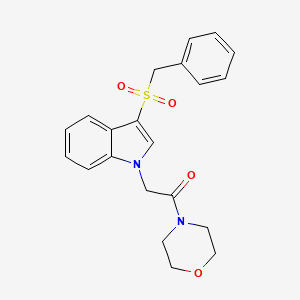
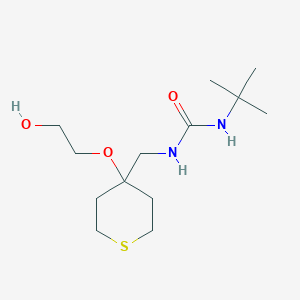

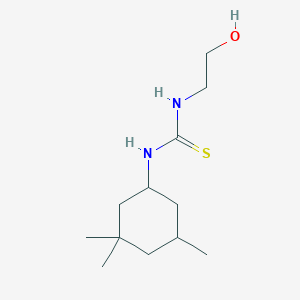
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)
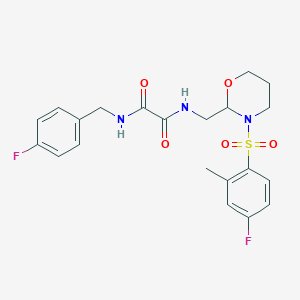
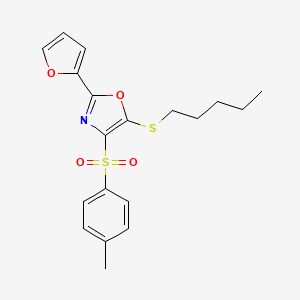
![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
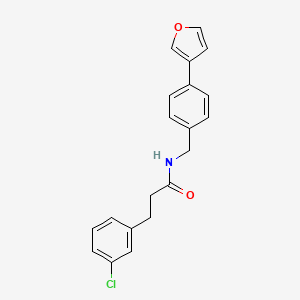
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)
